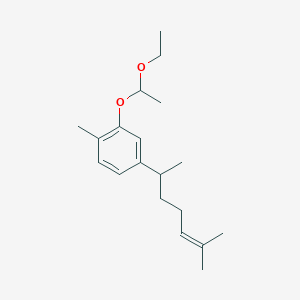
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene is a complex organic compound with a unique structure that includes both ethoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For example, one synthetic route might involve the reaction of a benzene derivative with ethoxyethanol under controlled conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or nitro group into the molecule.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene include other benzene derivatives with ethoxy or methyl groups, such as:
- 2-Ethoxy-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- 2-(1-Methoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
113706-63-1 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)-1-methyl-4-(6-methylhept-5-en-2-yl)benzene |
InChI |
InChI=1S/C19H30O2/c1-7-20-17(6)21-19-13-18(12-11-16(19)5)15(4)10-8-9-14(2)3/h9,11-13,15,17H,7-8,10H2,1-6H3 |
Clé InChI |
BZUMJODZJVGMAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC1=C(C=CC(=C1)C(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
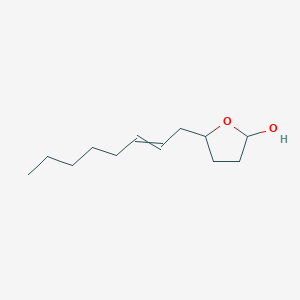
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
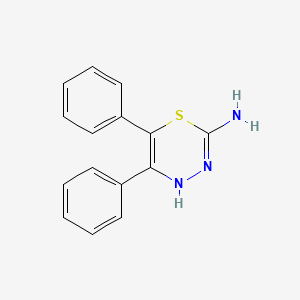
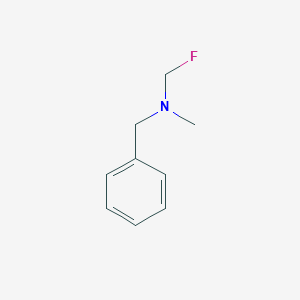
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
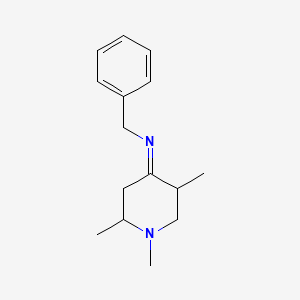
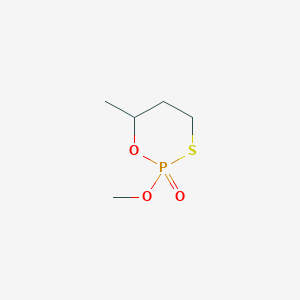
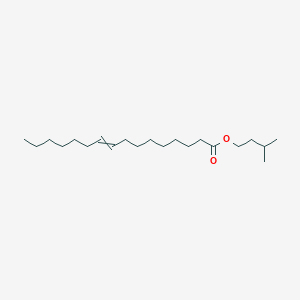
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
